![molecular formula C14H11ClI2O2 B7503740 [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)
[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol, also known as CMI-977, is a synthetic compound that has been studied for its potential as an anti-inflammatory agent. This compound belongs to the family of aryl iodide derivatives, which have been shown to have anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol is not fully understood. It has been suggested that this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB activation leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of inflammatory diseases. By inhibiting NF-κB activation, this compound may reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases. In addition, this compound has been shown to reduce oxidative stress and apoptosis in animal models of ischemia-reperfusion injury. These effects may be mediated by the inhibition of NF-κB activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol is its potential as an anti-inflammatory agent. This compound may be useful for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and acute lung injury. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
For the study of [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol include the optimization of its synthesis method, the investigation of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy and safety in preclinical and clinical studies.
Synthesemethoden
The synthesis of [4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol involves the reaction of 4-[(2-chlorophenyl)methoxy]-3,5-diiodobenzaldehyde with borane in tetrahydrofuran (THF) at room temperature. The reaction yields this compound as a white solid in good yield. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol has been studied for its potential as an anti-inflammatory agent. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that this compound reduces inflammation in animal models of rheumatoid arthritis and acute lung injury.
Eigenschaften
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]-3,5-diiodophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClI2O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSRARXEEIEOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)CO)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClI2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
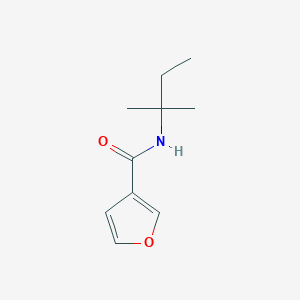
![N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)pyridine-2-carboxamide](/img/structure/B7503667.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)
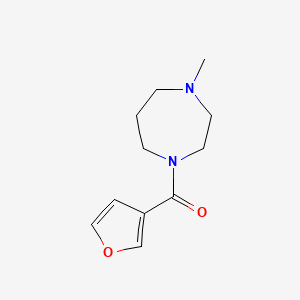
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)
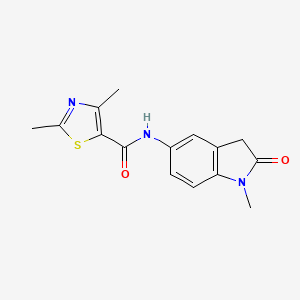
![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)
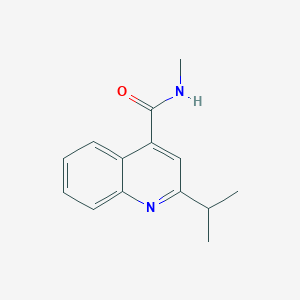
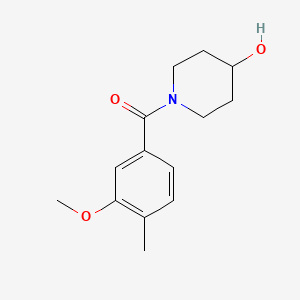
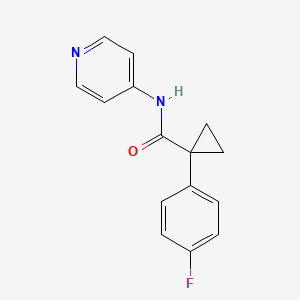
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
